An In-Depth Technical Guide to 3-Fluoroisonicotinaldehyde and its Hydrochloride Salt
An In-Depth Technical Guide to 3-Fluoroisonicotinaldehyde and its Hydrochloride Salt
This guide provides a comprehensive technical overview of 3-fluoroisonicotinaldehyde and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, applications, and safety protocols, offering insights grounded in established scientific principles.
Core Compound Identity: 3-Fluoroisonicotinaldehyde
3-Fluoroisonicotinaldehyde, a fluorinated derivative of pyridine-4-carboxaldehyde, is a valuable building block in synthetic and medicinal chemistry. The strategic placement of a fluorine atom on the pyridine ring can significantly modulate the physicochemical and pharmacological properties of resulting molecules.
Physicochemical Properties
A summary of the key properties of the free base, 3-fluoroisonicotinaldehyde, is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄FNO | [1][2][3][4][5] |
| Molecular Weight | 125.10 g/mol | [1][2][3][4][5] |
| CAS Number | 40273-47-0 | [1][2][3][4][5] |
| Appearance | Light orange liquid | Inferred from safety data sheets |
| Boiling Point | 70 °C at 25 mmHg | [4][5] |
| Density | 1.255 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.517 | [4][5] |
| SMILES | O=Cc1cncc(F)c1 | [1] |
The Hydrochloride Salt: Formation and Properties
In drug development and various chemical syntheses, forming a hydrochloride salt is a common strategy to improve the solubility and stability of a compound. The basic nitrogen atom in the pyridine ring of 3-fluoroisonicotinaldehyde can be protonated by hydrochloric acid to form the corresponding hydrochloride salt.
| Property | Value |
| Molecular Formula | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol |
The formation of the hydrochloride salt is expected to increase the aqueous solubility of the compound, a desirable characteristic for many biological and synthetic applications.
Caption: Formation of the hydrochloride salt.
Synthesis Strategies
The synthesis of fluorinated pyridine aldehydes often involves multi-step processes. A general approach may include the introduction of the fluorine atom onto a pre-existing pyridine ring, followed by the formation or modification of the aldehyde group. One illustrative pathway could involve the diazotization of an amino-pyridine precursor, followed by a fluorination reaction and subsequent oxidation to yield the aldehyde.
A patent for a related compound, 3-fluorosalicylaldehyde, describes a process starting from 5-chloro-o-anisidine hydrochloride which undergoes diazotization and subsequent transformations.[6] This highlights a common strategy for introducing a fluorine atom onto an aromatic ring.
Caption: Generalized synthetic pathway.
Applications in Research and Drug Development
Fluorine-containing molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity.
The aldehyde functional group in 3-fluoroisonicotinaldehyde is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. Key reactions include:
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Reductive Amination: To form substituted amines.
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Wittig Reaction: To form alkenes.
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Condensation Reactions: With nucleophiles such as hydrazines and hydroxylamines to form hydrazones and oximes, respectively.
These transformations are fundamental in the construction of novel pharmaceutical candidates.
Caption: Key reaction pathways.
Safety and Handling
3-Fluoroisonicotinaldehyde is considered a hazardous substance and should be handled with appropriate precautions in a well-ventilated area.
Hazard Identification
| Hazard Class | Statement |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[7] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[7] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. |
| Skin Sensitization | Category 1: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. |
Recommended Safety Precautions
| Precautionary Statement Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
Illustrative Experimental Protocol: Reductive Amination
The following is a generalized, illustrative protocol for a reductive amination reaction using 3-fluoroisonicotinaldehyde. This protocol is for educational purposes and should be adapted and optimized for specific substrates and laboratory conditions.
Objective: To synthesize a secondary amine from 3-fluoroisonicotinaldehyde and a primary amine.
Materials:
-
3-Fluoroisonicotinaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-fluoroisonicotinaldehyde (1.0 eq) and dichloromethane.
-
Addition of Amine: Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor the temperature to ensure it does not rise significantly.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
References
- Google Patents. (1951). Preparation of 3-fluorosalicylaldehyde.
- Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved February 17, 2026, from a representative Thermo Fisher Scientific SDS for a similar hazardous chemical.
- BASF. (2024). Safety data sheet. Retrieved February 17, 2026, from a representative BASF SDS for a similar hazardous chemical.
- Sigma-Aldrich. (2010). Safety Data Sheet. Retrieved February 17, 2026, from a representative Sigma-Aldrich SDS for a similar hazardous chemical.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved February 17, 2026, from a representative Sigma-Aldrich SDS for a similar hazardous chemical.
Sources
- 1. 40273-47-0|3-Fluoroisonicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. 3-Fluoroisonicotinaldehyde | CAS 40273-47-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3-Fluoroisonicotinaldehyde - CAS:40273-47-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. 3-Fluoro-4-pyridinecarbaldehyde 97 40273-47-0 [sigmaaldrich.com]
- 5. 3-Fluoro-4-pyridinecarbaldehyde 97 40273-47-0 [sigmaaldrich.com]
- 6. US2576065A - Preparation of 3-fluorosalicylaldehyde - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
